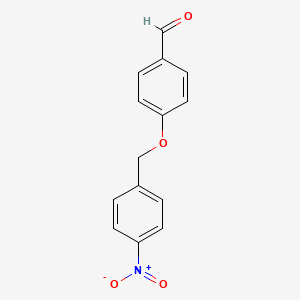

4-(4-Nitrobenzyloxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYUFYPNHRLRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352853 | |

| Record name | 4-(4-nitrobenzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67565-48-4 | |

| Record name | 4-(4-nitrobenzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrobenzyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Nitrobenzyloxy Benzaldehyde

The primary and most commonly employed method for the synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde is through a Williamson ether synthesis. This reaction involves the etherification of 4-hydroxybenzaldehyde (B117250) with 4-nitrobenzyl bromide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate. The mixture is heated to facilitate the reaction, often at temperatures around 100°C. The final product is then precipitated by introducing the reaction mixture to ice water, yielding a yellow solid.

Optimization of this synthetic route can be achieved through several strategies. The use of a catalyst, such as potassium iodide, can enhance the reactivity of the components. The choice of solvent is also crucial, with polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) being preferred as they improve the solubility of the reaction intermediates. Reaction temperatures are typically maintained between 60-80°C for a duration of 12-24 hours to achieve optimal yields.

An alternative, though less common, approach involves the nucleophilic substitution between 4-nitrobenzyl chloride and 4-hydroxybenzaldehyde under basic conditions.

Preparation of Benzyloxybenzaldehyde Derivatives E.g., Methoxy Substituted

The synthesis of benzyloxybenzaldehyde derivatives, including those with methoxy (B1213986) substitutions, follows similar principles to the preparation of the parent compound. These derivatives are valuable precursors for a variety of applications, including the synthesis of Schiff bases and other complex organic molecules. nih.gov

For instance, the synthesis of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde involves the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 1-(bromomethyl)-4-nitrobenzene. nih.gov This reaction is conducted in anhydrous acetonitrile (B52724) with pyridine (B92270) as a base and is refluxed for an extended period, typically 24 hours, under a nitrogen atmosphere. nih.gov The resulting product is a yellow precipitate that can be isolated and purified by recrystallization from acetonitrile, with reported yields around 74%. nih.gov

The synthesis of other benzyloxybenzaldehyde derivatives, such as 4-phenacyloxy benzaldehyde (B42025) derivatives, has also been explored. These syntheses often involve the reaction of a 4-hydroxy-benzaldehyde derivative with a phenacyl bromide derivative. orientjchem.org Triethylamine is commonly used as a catalyst in these reactions, which are often carried out in a micellar medium at room temperature. orientjchem.org

The following table summarizes the synthesis of some benzyloxybenzaldehyde derivatives:

| Derivative | Starting Materials | Reagents/Conditions | Yield | Reference |

| 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4-hydroxy-3-methoxybenzaldehyde, 1-(bromomethyl)-4-nitrobenzene | Pyridine, acetonitrile, reflux 24h | 74% | nih.gov |

| 4-phenacyloxy benzaldehyde | 4-hydroxy benzaldehyde, phenacyl bromide | Triethylamine, methanol, room temp. 7h | 60% | orientjchem.org |

| 4-(4'-bromo)-phenacyloxy 3-methoxy benzaldehyde | 4-hydroxy 3-methoxy benzaldehyde, 4'-bromo phenacyl bromide | Ethanol, room temp. 20h | 46.3% | orientjchem.org |

Scalability and Industrial Feasibility of Synthetic Routes

Single-Crystal X-ray Crystallography Studies

Crystal Growth Conditions and Techniques

The successful cultivation of single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For the analogues of this compound, a common and effective technique has been the slow evaporation method.

Pale-yellow single crystals of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde suitable for X-ray analysis were obtained by the slow evaporation of an acetonitrile (B52724) solution. nih.govnih.govresearchgate.net Similarly, single crystals of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde were also grown from an acetonitrile solution using the same slow evaporation technique. nih.gov This method involves dissolving the synthesized compound in a suitable solvent and allowing the solvent to evaporate gradually at a controlled rate. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of acetonitrile as the solvent suggests that these compounds have moderate solubility in it, which is ideal for this crystallization technique.

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that relate the molecules within it (the space group) are determined from the diffraction pattern. The crystallographic data for the analogues of this compound reveal distinct crystal systems and space groups.

3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde crystallizes in the orthorhombic system with the space group Pbca. nih.gov In contrast, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde adopts a monoclinic crystal system with the space group P2₁/c. nih.gov The different crystal systems and space groups for these isomeric compounds highlight how a subtle change in the position of a substituent (the methoxy group) can lead to a completely different packing arrangement of the molecules in the solid state. The detailed unit cell parameters for these analogues are presented in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | Orthorhombic | Pbca | 13.743(3) | 12.526(3) | 16.384(3) | 90 | 90 | 90 | 2820.4(10) | 8 |

| 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde | Monoclinic | P2₁/c | 6.853(1) | 11.994(2) | 16.405(3) | 90 | 98.28(3) | 90 | 1334.4(4) | 4 |

Molecular Geometry and Conformation of the this compound Moiety

The molecular conformation, particularly the relative orientation of the two aromatic rings, is a key feature of the this compound framework.

In both studied analogues, the bond lengths and angles are reported to be within the normal ranges and are consistent with values observed in related structures. nih.govnih.govresearchgate.net In 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde , the vanillin (B372448) group is essentially planar, with a root-mean-square deviation for the fitted atoms of 0.035(3) Å. nih.govresearchgate.net This planarity suggests a rigid benzaldehyde moiety. The specific bond lengths and angles, while not individually detailed here, conform to the expected values for sp² and sp³ hybridized carbon atoms, as well as for the ether linkage and the nitro group.

Intermolecular Interactions and Crystal Packing Arrangements

The way molecules are arranged in a crystal is governed by a network of intermolecular interactions. In the case of the analogues of this compound, weak, non-classical hydrogen bonds play a crucial role in stabilizing the crystal packing.

For 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde , the crystal packing is stabilized by weak intermolecular C—H···O interactions. These interactions link adjacent molecules into one-dimensional chains that run along the c-axis. nih.govresearchgate.net

In 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde , the crystal packing is also stabilized by weak, non-classical intermolecular C—H···O interactions. However, in this isomer, these interactions link adjacent molecules into centrosymmetric tetramers. nih.gov The different packing motifs (chains vs. tetramers) are a direct consequence of the different substitution patterns on the benzaldehyde ring, which alters the distribution of potential hydrogen bond donors and acceptors. These subtle differences in intermolecular forces ultimately dictate the observed macroscopic crystal structure.

An in-depth analysis of the molecular and supramolecular characteristics of this compound and its related compounds reveals complex structural features. These are established through advanced crystallographic and spectroscopic methods.

4 Molecular and Supramolecular Structural Elucidation

1 Non-Classical Hydrogen Bonding Networks

In the crystal structures of analogues of this compound, non-classical hydrogen bonds are significant in stabilizing the molecular packing. For instance, in 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, weak intermolecular C—H⋯O interactions are observed, which link adjacent molecules into chains. nih.gov Specifically, a C14—H14⋯O5 interaction forms a one-dimensional chain along the c-axis of the crystal. nih.gov

Similarly, the crystal packing of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde is stabilized by weak, non-classical intermolecular C—H⋯O interactions. nih.gov These interactions, including C12—H12⋯O3, C8—H8B⋯O4, and C9—H9A⋯O5, connect neighboring molecules to form centrosymmetric tetramers. nih.gov The role of C–H⋯O interactions is a recognized element in controlling stereochemical outcomes in organic transformations. rsc.org In other related structures, such as nitrobenzaldehyde isonicotinoylhydrazones, various C—H⋯O and C—H⋯N hydrogen bonds contribute to the formation of extensive two and three-dimensional networks. nih.gov

2 Other Supramolecular Interactions (e.g., π-π stacking)

Beyond non-classical hydrogen bonds, other forces contribute to the supramolecular assembly. In the crystal structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin group and the nitrobenzene (B124822) ring are nearly coplanar, with a dihedral angle of only 4.95 (8)°. nih.govresearchgate.net An even smaller dihedral angle of 3.98 (7)° is found between the two benzene (B151609) rings of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. nih.gov This planarity facilitates potential π-π stacking interactions between the aromatic rings of adjacent molecules. Such interactions, along with nitro-π interactions, are known to occur in related nitro-aromatic compounds, contributing to the formation of three-dimensional crystal structures. researchgate.net

Derivatization Chemistry and Functionalization Strategies of 4 4 Nitrobenzyloxy Benzaldehyde

Synthesis of Schiff Base Ligands from 4-(4-Nitrobenzyloxy)benzaldehyde

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. rsisinternational.orglibretexts.org The aldehyde group in this compound readily undergoes this reaction, leading to the formation of a diverse array of Schiff base ligands.

Condensation Reactions with Primary Amines

The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine. This reaction is often catalyzed by an acid or base and can be carried out under various conditions, including at room temperature or with heating. rsisinternational.orgrsc.org The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. libretexts.orgnih.gov This intermediate then dehydrates to form the stable imine or Schiff base. libretexts.orgnih.gov

The choice of the primary amine is crucial as it determines the final structure and properties of the resulting Schiff base ligand. A variety of primary amines can be used, including aliphatic and aromatic amines, to create a wide range of Schiff bases with different electronic and steric properties. For example, the reaction of 4-nitrobenzaldehyde (B150856) (a related compound) with 4-nitroaniline (B120555) has been used to synthesize new Schiff base ligands. asianpubs.org Similarly, condensation with o-phenylenediamine (B120857) (OPD) yields a mono-Schiff base, N-(4-Nitrobenzyl) benzene-1,2-diamine. nih.gov

The reaction conditions, such as solvent and temperature, can also influence the outcome of the condensation reaction. For instance, studies on the reaction of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that the use of apolar aprotic solvents can favor the formation of a stable hemiaminal intermediate over the final Schiff base. mdpi.com

Table 1: Examples of Primary Amines Used in Schiff Base Synthesis with Benzaldehyde (B42025) Derivatives

| Primary Amine | Resulting Schiff Base Type | Reference(s) |

| 4-Nitroaniline | Nitrophenyl-substituted imine | asianpubs.org |

| o-Phenylenediamine (OPD) | N-(4-Nitrobenzyl) benzene-1,2-diamine | nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Triazole-containing Schiff base | mdpi.com |

| 4-Nitroaniline | Benzaldehyde and p-nitroaniline Schiff base | rsisinternational.org |

| 5-Chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.govijmcmed.org |

Application in Coordination Chemistry and Metal Complex Formation

Schiff bases are excellent ligands in coordination chemistry due to the presence of the imine nitrogen, which can donate a pair of electrons to a metal ion to form a coordination complex. nih.govijmcmed.org The Schiff bases derived from this compound are no exception and have been used to synthesize a variety of metal complexes.

The coordination ability of these ligands is influenced by the nature of the substituents on both the aldehyde and the amine precursors. The electron-withdrawing nitro group in the 4-(4-nitrobenzyloxy) moiety can affect the electronic properties of the resulting metal complex. nih.gov

These metal complexes have diverse applications, including in catalysis and materials science. nih.gov For instance, metal complexes of Schiff bases derived from o-phenylenediamine and 4-nitrobenzaldehyde have been investigated for their potential applications in these fields. nih.gov The stability and geometry of the metal complexes can be tuned by varying the metal ion and the structure of the Schiff base ligand. For example, cobalt(II), nickel(II), and copper(II) complexes have been synthesized from Schiff bases derived from benzaldehyde and p-nitroaniline. rsisinternational.org

Table 2: Metal Ions Used in Complexation with Schiff Bases Derived from Benzaldehyde Derivatives

| Metal Ion | Type of Complex | Reference(s) |

| Cobalt(II) | Octahedral | rsisinternational.orgresearchgate.net |

| Nickel(II) | Octahedral | rsisinternational.orgresearchgate.net |

| Copper(II) | Octahedral | researchgate.netmdpi.com |

| Iron(III) | - | researchgate.net |

| Zinc(II) | - | researchgate.net |

| Mercury(II) | - | researchgate.net |

| Cadmium(II) | - | mdpi.com |

| Chromium(III) | Octahedral | mdpi.com |

Integration of this compound into Advanced Materials

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced materials with specific functionalities.

Design and Synthesis of Functional Polymers and Copolymers

The aldehyde functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques. For example, it can be used as a monomer or a comonomer in condensation polymerization reactions. The resulting polymers would possess the photoactive 4-nitrobenzyloxy group, which can be exploited for various applications.

While direct polymerization of this compound is not extensively documented in the provided search results, the synthesis of polymers from related benzaldehyde derivatives is a well-established field. For instance, polybrominated diphenyl ether (PBDE) is used as a polymer for plastic products. orientjchem.org This suggests the potential for creating functional polymers by incorporating the this compound unit.

Development of Photolabile Protecting Groups and Caged Compounds

A significant application of the 4-nitrobenzyloxy group is its use as a photolabile protecting group (PPG), also known as a "caged" compound. wikipedia.orgpsu.edu PPGs are chemical moieties that can be removed from a molecule upon exposure to light, allowing for the controlled release of the active molecule. wikipedia.org This "uncaging" process provides precise spatial and temporal control over the release of biologically active compounds, making it a powerful tool in chemical biology and pharmacology. psu.edu

The 4-nitrobenzyl group is a classic example of a PPG. wikipedia.org Upon irradiation with UV light, the nitro group undergoes a photochemical reaction that leads to the cleavage of the benzylic ether bond, releasing the protected molecule. The general mechanism for nitrobenzyl-based PPGs involves a Norrish Type II-like reaction. wikipedia.org

The aldehyde group of this compound can be used to attach this photolabile unit to various molecules containing a primary amine via Schiff base formation. The resulting imine can then be reduced to a more stable secondary amine, effectively "caging" the original amine-containing molecule. Subsequent irradiation would then release the free amine.

Role as a Porphyrin Precursor

Porphyrins are a class of macrocyclic compounds with important roles in biology and materials science. The synthesis of porphyrins often involves the condensation of pyrrole (B145914) with an aldehyde. nih.gov this compound can serve as the aldehyde precursor in such syntheses, leading to the formation of meso-substituted porphyrins bearing the 4-nitrobenzyloxy group.

The Adler-Longo method is a common procedure for synthesizing tetraphenylporphyrins (TPP), which involves the reaction of benzaldehyde and pyrrole in a refluxing solvent like propionic acid. rsc.org By using this compound in place of benzaldehyde, it is possible to synthesize 5,10,15,20-tetrakis(4-(4-nitrobenzyloxy)phenyl)porphyrin. The nitro groups on the resulting porphyrin can be subsequently reduced to amino groups, providing a handle for further functionalization.

The synthesis of mixed-aldehyde porphyrins is also possible, where a mixture of aldehydes is used to create porphyrins with different substituents at the meso positions. scielo.br This allows for the fine-tuning of the porphyrin's electronic and photophysical properties. For example, a mixed condensation of 2-nitrobenzaldehyde and 4-carboxybenzaldehyde has been used to synthesize a series of porphyrins with both nitro and carboxy functionalities. scielo.br

Table 3: Porphyrin Synthesis Methods Utilizing Benzaldehyde Derivatives

| Synthesis Method | Key Reagents | Resulting Porphyrin Type | Reference(s) |

| Adler-Longo Method | Benzaldehyde, Pyrrole, Propionic Acid | Tetraphenylporphyrin (TPP) | rsc.org |

| Lindsey Method | Benzaldehyde, Pyrrole, Halogenated Solvent, Oxidant | Tetraphenylporphyrin (TPP) | scielo.br |

| Mechanochemical Synthesis | Benzaldehyde, Pyrrole, Acid Catalyst (solvent-free) | Tetrasubstituted Porphyrins | nih.gov |

| Mixed Aldehyde Condensation | Multiple Benzaldehyde Derivatives, Pyrrole | Mixed-Substituent Porphyrins | scielo.br |

Synthesis of Substituted Porphyrin Systems

The aldehyde functionality of this compound is instrumental in the synthesis of meso-substituted porphyrins. These macrocyclic compounds are typically prepared through the acid-catalyzed condensation of pyrrole with an aldehyde. nih.govarkat-usa.org The Lindsey synthesis and the Adler-Longo method are two prominent strategies employed for this purpose, both of which can utilize this compound to introduce the 4-(4-nitrobenzyloxy)phenyl group at the meso positions of the porphyrin core.

The Lindsey synthesis involves a two-step process: first, the condensation of the aldehyde and pyrrole under mild acidic conditions (e.g., using trifluoroacetic acid, TFA, or BF₃ etherate) to form the porphyrinogen (B1241876) intermediate, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the aromatic porphyrin. arkat-usa.org This method offers good yields and is compatible with a variety of functional groups.

Alternatively, the Adler-Longo method involves heating the aldehyde and pyrrole in a high-boiling solvent such as propionic acid, which serves as both the acidic catalyst and the oxidizing medium (in the presence of air). arkat-usa.org While often simpler to perform, this one-pot method may result in lower yields compared to the Lindsey synthesis. arkat-usa.org Mechanochemical techniques, which involve grinding the reactants together without a solvent, have also been developed as a greener alternative for porphyrin synthesis. nih.gov

By employing this compound in these syntheses, porphyrins bearing one to four meso-[4-(4-nitrobenzyloxy)phenyl] substituents can be prepared. The stoichiometry of the aldehydes used in the condensation reaction dictates the final substitution pattern of the porphyrin.

Table 1: Comparison of Porphyrin Synthesis Methods

| Method | Catalyst/Solvent | Oxidant | Conditions | Yield |

| Lindsey Synthesis | BF₃·OEt₂ or TFA in CH₂Cl₂ | DDQ | Room Temperature | Generally Higher |

| Adler-Longo Method | Propionic Acid | Air | Reflux | Variable |

| Mechanochemical | Toluenesulfonic Acid | Air or DDQ | Grinding | Moderate to High |

Influence of the Benzyloxy-nitrobenzyl Moiety on Porphyrin Properties

The incorporation of the 4-(4-nitrobenzyloxy)phenyl moiety at the meso-positions of a porphyrin macrocycle significantly modulates its electronic and photophysical properties. The nitro group (—NO₂) is a strong electron-withdrawing group, which has a profound impact on the electronic structure of the porphyrin. mdpi.com

This electron-withdrawing effect lowers the energy levels of the porphyrin's frontier molecular orbitals (HOMO and LUMO). mdpi.com A key consequence of this is a decrease in the fluorescence quantum yield of the porphyrin. mdpi.com The nitro group provides a pathway for non-radiative decay of the excited state, effectively quenching the fluorescence. mdpi.com

Furthermore, the presence of the nitro group enhances the electrophilic character of the porphyrin core. This can influence its catalytic activity in oxidation reactions and its potential use in applications like photodynamic therapy, where the generation of reactive oxygen species is crucial. The benzyloxy spacer provides a degree of conformational flexibility and insulates the porphyrin core from the direct steric and electronic effects of the terminal nitro group, while still relaying its electron-withdrawing influence.

Exploration of Other Transformative Reactions

Beyond its use in porphyrin synthesis, the distinct functional groups of this compound allow for a variety of other chemical transformations.

Reactivity of the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Due to the electron-withdrawing nature of the nitro group on the benzyl (B1604629) ether portion of the molecule, the carbonyl carbon of the aldehyde in this compound is rendered more electrophilic. youtube.com This enhanced electrophilicity makes it more susceptible to nucleophilic attack compared to benzaldehyde itself. youtube.com

Key reactions involving the aldehyde functionality include:

Aldol Condensation: Reaction with enolates derived from ketones, such as acetone (B3395972) or cyclohexanone, to form β-hydroxy carbonyl compounds. researchgate.netresearchgate.net

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Schiff Base Formation: Condensation with primary amines to form imines, which are important intermediates in the synthesis of various heterocyclic compounds. libretexts.org

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a base.

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, 4-(4-nitrobenzyloxy)benzyl alcohol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

These reactions provide access to a diverse range of derivatives, expanding the synthetic utility of this compound.

Modifications and Reductions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis.

Common methods for the reduction of the nitro group in this compound to the corresponding amine, 4-(4-aminobenzyloxy)benzaldehyde, include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.org This method is often clean and high-yielding but can also lead to the cleavage of the benzyl ether linkage.

Metal-Acid Systems: Using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.netscispace.com

Stannous Chloride (SnCl₂): This reagent is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functional groups, such as aldehydes. youtube.com

The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions, or through acylation to form amides. This two-step process of introducing a nitro group and then reducing it provides a strategic route to amino-functionalized aromatic compounds.

Cleavage and Functionalization of the Benzyloxy Ether Linkage

The benzyloxy group is often employed as a protecting group for phenols due to its general stability and the various methods available for its cleavage. organic-chemistry.org In the context of this compound, the ether linkage can be cleaved to unmask the phenolic hydroxyl group, yielding 4-hydroxybenzaldehyde (B117250) and 4-nitrobenzyl derivatives.

Methods for the cleavage of this benzylic ether include:

Catalytic Hydrogenolysis: This is the most common method for debenzylation. Reaction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst cleaves the C-O bond of the ether. organic-chemistry.org A significant consideration for this compound is that this method will simultaneously reduce the nitro group. organic-chemistry.org

Strong Acids: Reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) can effect cleavage, though their use is limited by the potential for side reactions with other functional groups. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzylic ethers to provide the corresponding aldehyde and alcohol. organic-chemistry.orgresearchgate.net

The ability to cleave the ether linkage adds another layer of synthetic versatility, allowing for the late-stage functionalization of the phenolic oxygen or the release of a protected hydroxyl group in a target molecule.

Computational and Theoretical Investigations of 4 4 Nitrobenzyloxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are instrumental in understanding the electronic properties of 4-(4-nitrobenzyloxy)benzaldehyde. nih.gov These calculations help in elucidating the molecular geometry, charge distribution, and reactivity of the molecule.

The presence of the electron-withdrawing nitro group (NO₂) significantly influences the electronic structure and enhances the electrophilic reactivity of the benzaldehyde (B42025) moiety. This effect facilitates nucleophilic attack at the carbonyl carbon, a key step in reactions such as the formation of Schiff bases.

Computational analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, provide a quantitative measure of the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. For analogous compounds like 3- and 4-nitrobenzaldehyde (B150856) oximes, these calculations have been performed using the B3LYP/6-311++G(d,p) basis set. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to visualize the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack. nih.gov For instance, in related molecules, the negative potential is typically localized over the electronegative oxygen and nitrogen atoms, while the positive potential is found around the hydrogen atoms. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| XLogP3-AA | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 257.06880783 Da |

| Monoisotopic Mass | 257.06880783 Da |

| Topological Polar Surface Area | 72.1 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 299 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

| Data sourced from PubChem CID 735836 nih.gov |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the torsion angles involving the ether linkage and the benzyl (B1604629) group. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify stable conformations of the molecule. mdpi.com

Studies on structurally similar molecules, such as 4-(benzyloxy)benzaldehyde (B125253) and its derivatives, reveal that the molecule generally adopts a nearly planar conformation. strath.ac.uknih.gov For instance, in 4-(benzyloxy)benzaldehyde, the dihedral angle between the two aromatic rings is found to be 5.23(9)°. strath.ac.ukresearchgate.net In a related compound, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, this dihedral angle is 4.95(8)°, indicating a similar near-planar geometry. nih.govresearchgate.net Another analogue, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, exhibits a dihedral angle of 3.98(7)° between the two benzene (B151609) rings. nih.gov

These computational approaches allow for the calculation of the relative energies of different conformers, providing insights into the most probable structures in different environments.

Computational Studies on Intermolecular Interactions and Crystal Packing

Computational methods are employed to understand the non-covalent interactions that govern the packing of this compound molecules in the crystalline state. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Understanding these interactions is crucial for predicting crystal morphology and for the rational design of new materials with desired solid-state properties.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For example, in a study of nitrobenzaldehyde oximes, the calculated vibrational frequencies were in good agreement with experimental data. nih.gov

Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm the molecular structure. nih.gov Spectroscopic data for this compound is available from various sources. chemspider.com

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net These theoretical spectra can be valuable in interpreting experimental results and understanding the electronic transitions responsible for the observed absorption bands.

Structure-Property Relationship Studies within Series of Analogues

Computational studies on a series of analogues of this compound can reveal important structure-property relationships. By systematically modifying the chemical structure, for instance, by introducing different substituents on the aromatic rings, it is possible to tune the electronic, optical, and reactive properties of the molecule.

For example, comparing this compound with its methoxy (B1213986) or phenoxy derivatives shows that the nitro group significantly enhances electrophilic reactivity. The introduction of a trifluoromethyl group in place of the nitrobenzyloxy group in benzaldehyde derivatives is known to enhance metabolic stability, a desirable property in medicinal chemistry.

Such studies are crucial for the rational design of new molecules with tailored properties for specific applications, such as in materials science for nonlinear optical materials or in medicinal chemistry for the development of new therapeutic agents. rsc.org

Q & A

What are the standard synthetic routes for preparing 4-(4-Nitrobenzyloxy)benzaldehyde, and how can reaction conditions be optimized to improve yield?

Basic Research Focus

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A common method involves reacting 4-nitrobenzyl bromide with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization strategies include:

- Catalyst use : Adding catalytic amounts of KI to enhance reactivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like oxidation of the aldehyde group.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product in >75% yield.

How can HPLC-UV be validated for quantifying this compound in complex mixtures?

Basic Research Focus

A validated HPLC-UV method involves:

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution.

- Detection : UV absorbance at 254 nm (optimal for nitro and aldehyde groups) .

- Validation parameters :

- Linearity : R² > 0.999 in 0.1–100 µg/mL range.

- Precision : Intraday and interday RSD < 2%.

- Recovery : >95% in spiked biological matrices.

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Focus

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers away from light (prevents nitro group degradation) .

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (UN3077 classification).

How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The nitro group is a strong electron-withdrawing meta-director, which:

- Activates the benzyloxy group : Facilitates nucleophilic displacement (e.g., with amines or thiols) at the benzylic position.

- Stabilizes intermediates : Resonance stabilization of transition states reduces activation energy, accelerating reactions .

Example : Reaction with piperazine in ethanol under reflux yields Schiff base derivatives, with nitro group enhancing electrophilicity of the aldehyde.

What are the common by-products formed during synthesis, and how can they be characterized?

Advanced Research Focus

Common by-products include:

- Unreacted starting materials : 4-nitrobenzyl bromide (detected via TLC, Rf ~0.7 in hexane/EtOAc 3:1).

- Oxidation products : 4-nitrobenzoic acid (identified by FT-IR carbonyl stretch at 1700 cm⁻¹) .

- Dimerization products : Bis-aryl ethers (characterized by LC-MS, [M+H]⁺ at m/z 400–450).

Mitigation : Use inert atmosphere (N₂/Ar) to prevent oxidation and monitor reaction progress via HPLC.

How can computational chemistry predict the electronic properties of this compound to guide experimental design?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrostatic potential maps : High electron density at the aldehyde group (reactivity hotspot).

- HOMO-LUMO gap : ~4.5 eV, indicating moderate stability but susceptibility to nucleophilic attack .

- Nitro group effects : Reduces electron density on the benzyloxy moiety by 15% compared to non-nitro analogs.

Application : Predict regioselectivity in cross-coupling reactions or design fluorescent probes based on electronic transitions.

What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?

Advanced Research Focus

Contradictions in NMR or IR data arise from solvent effects or impurities. Resolution strategies:

- Multi-technique validation :

- High-resolution MS : Confirm molecular ion ([M+H]⁺ = 286.08 Da) and rule out adducts.

- X-ray crystallography : Resolve ambiguity in solid-state structure (e.g., dihedral angle between nitro and benzyloxy groups) .

How can the environmental impact of this compound be assessed in laboratory waste streams?

Advanced Research Focus

Follow OECD guidelines for ecological risk assessment:

- Biodegradation tests : BOD5/COD ratio < 0.1 indicates low biodegradability.

- Aquatic toxicity : EC50 > 10 mg/L (Daphnia magna) suggests moderate toxicity .

- Photodegradation : UV-Vis studies show nitro group enhances stability (t½ > 30 days in sunlight).

Mitigation : Use activated carbon filtration for wastewater treatment and prioritize incineration for disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.